Ruthenium trichloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

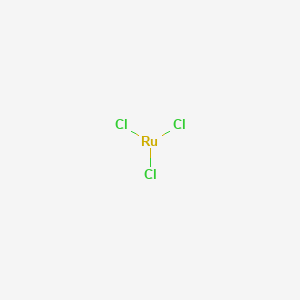

Ruthenium trichloride (RuCl₃) is a pivotal compound in ruthenium chemistry, serving as a primary precursor for synthesizing diverse ruthenium-based materials and catalysts.

Preparation Methods

Sodium Hypochlorite-Mediated Synthesis

Reaction Mechanism and Steps

The sodium hypochlorite (NaClO)-based method, described in patent CN101462778A, involves a three-step oxidation process . First, ruthenium metal powder reacts with NaClO and sodium hydroxide (NaOH) under heating (50–70°C) to form sodium ruthenate (Na₂RuO₄). The reaction proceeds as:

2\text{RuO}4 + 3\text{NaCl} + \text{H}_2\text{O}Ru+3NaClO+2NaOH→Na2RuO4+3NaCl+H2O

In the second step, sulfuric acid (H₂SO₄, 8–10 N) is added to Na₂RuO₄, generating volatile ruthenium tetroxide (RuO₄) gas:

2\text{RuO}4 + \text{NaClO} + \text{H}2\text{SO}4 \rightarrow \text{RuO}4 + \text{Na}2\text{SO}4 + \text{NaCl} + \text{H}2\text{SO}_4Na2RuO4+NaClO+H2SO4→RuO4+Na2SO4+NaCl+H2SO4

Finally, RuO₄ is absorbed into hydrochloric acid (HCl, 5–7 N), yielding RuCl₃:

4 + \text{HCl} \rightarrow \text{RuCl}3 + \text{H}2\text{O} + \text{Cl}2 \quad (\text{unbalanced})RuO4+HCl→RuCl3+H2O+Cl2(unbalanced)

The process is repeated until the solution becomes colorless, ensuring complete conversion .

Optimization and Yield

Key parameters include:

-

Temperature : Maintaining 50–70°C during Na₂RuO₄ formation prevents side reactions.

-

Acid Concentration : Using 8–10 N H₂SO₄ maximizes RuO₄ volatilization.

-

Absorption Efficiency : Excess HCl (5–7 N) ensures quantitative RuO₄ reduction.

In a representative trial, 10 g of Ru powder yielded 95.8% RuCl₃ after crystallization at 90–100°C . Higher temperatures (>100°C) favor the α-polymorph, while lower temperatures produce the β-form .

Coarse Ruthenium Powder Activation Method

Pre-Treatment and Reaction

Patent CN101891261A outlines a method using coarse Ru powder (200–800 mesh) . The powder is activated by grinding in dilute H₂SO₄, NH₄Cl, HCl, or NH₃·H₂O, followed by filtration and slurrying in deionized water. NaOH and NaClO are then added to form Na₂RuO₄, analogous to the first method. Subsequent steps mirror RuO₄ generation and HCl absorption .

Advantages of Activation

-

Surface Area : Grinding increases reactive surface area, reducing reaction time.

-

Purity : Pre-treatment removes oxides and impurities, enhancing product quality.

-

Scalability : Suitable for industrial-scale production due to simplified equipment requirements .

Crystallization and Polymorphism

Temperature-Dependent Polymorphism

RuCl₃ exists in α- and β-forms, differing in crystalline structure. The final evaporation temperature determines the polymorph:

| Temperature Range | Polymorph | Crystal Structure |

|---|---|---|

| 90–100°C | β-RuCl₃ | Layered hexagonal |

| >100°C | α-RuCl₃ | Cubic close-packed |

β-RuCl₃ is metastable and converts to α-RuCl₃ upon prolonged heating .

Crystallization Conditions

-

Solvent : Concentrated HCl solutions (≥6 N) prevent hydrolysis to RuO₂.

-

Evaporation Rate : Slow evaporation under reduced pressure minimizes impurity incorporation.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Industrial Applicability

The NaClO method offers superior yield and polymorph control, making it ideal for high-purity applications like catalysis . Conversely, the activated powder method reduces costs for bulk production but sacrifices some yield .

Chemical Reactions Analysis

Types of Reactions: Ruthenium trichloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form ruthenium tetroxide (RuO₄).

Reduction: It can be reduced to blue divalent ruthenium ions when interacting with sodium amalgam or titanium trichloride.

Substitution: It forms complexes with ammonia, potassium cyanide, and potassium nitrite.

Common Reagents and Conditions:

Oxidation: Sodium metaperiodate or chlorine gas.

Reduction: Sodium amalgam or titanium trichloride.

Substitution: Ammonia, potassium cyanide, potassium nitrite.

Major Products:

Oxidation: Ruthenium tetroxide (RuO₄).

Reduction: Divalent ruthenium ions.

Substitution: Ammonia, cyanide, and nitrite complexes.

Scientific Research Applications

Catalysis

Ruthenium trichloride is predominantly recognized for its catalytic properties in organic synthesis. It facilitates several reactions, enhancing both reaction rates and selectivity.

Key Reactions:

- Oxidative Reactions : this compound acts as a catalyst in the oxidation of hydrocarbons, particularly in the functionalization of Csp³-H bonds. Studies have shown that it can achieve high conversions (up to 97%) under mild conditions when used with oxidants like tert-butyl hydroperoxide .

- Dehydrogenation : It catalyzes the dehydrogenation of arylmethyl alcohols to aldehydes, showcasing its effectiveness in transforming alcohols into more reactive carbonyl compounds .

- Synthesis of Quinoline Derivatives : this compound is utilized in the synthesis of 2-ethyl-3-methylquinolines from primary aromatic amines and triallylamine, demonstrating its role in complex organic transformations .

Electrochemistry

The compound is also employed in electrochemical applications due to its excellent conductivity and stability.

Applications:

- Fuel Cells : this compound is used as a catalyst in fuel cells, where it enhances the efficiency of electrochemical reactions .

- Electrode Materials : It serves as a precursor for the preparation of electrodes in electrochemical cells, contributing to advancements in energy storage and conversion technologies .

Material Science

In material science, this compound plays a crucial role in developing advanced materials.

Notable Uses:

- Thin Films : The compound is used to create thin films for microelectronic devices and integrated circuits. Its properties make it suitable for applications in memory devices and microelectromechanical systems (MEMS) .

- Nanostructures : this compound is involved in synthesizing nanoparticles that have applications in catalysis and electronics due to their unique electronic properties .

Biomedical Applications

Recent research has highlighted the potential of this compound in biomedical fields.

Research Findings:

- Anticancer Properties : Studies indicate that ruthenium compounds can bind to DNA and inhibit cell proliferation, suggesting their potential as anticancer agents. This property is attributed to their ability to interact with biological molecules effectively .

- Drug Delivery Systems : The compound shows promise in developing drug delivery systems, particularly for targeted therapies .

Surface Coating

This compound is also utilized in producing specialized coatings that enhance the durability and performance of various substrates.

Industrial Applications:

- Automotive and Aerospace Industries : Its application in surface coatings improves resistance to wear and corrosion, making it valuable for components exposed to harsh environments .

Table 1: Summary of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Oxidation reactions, dehydrogenation | High conversion rates |

| Electrochemistry | Fuel cells, electrode materials | Enhanced efficiency |

| Material Science | Thin films, nanostructures | Advanced electronic properties |

| Biomedical | Anticancer agents, drug delivery systems | Targeted therapy potential |

| Surface Coating | Automotive/aerospace coatings | Improved durability |

Case Studies

- Catalytic Oxidation of Hydrocarbons : A study demonstrated that using this compound as a catalyst significantly improved the efficiency of hydrocarbon oxidation reactions under mild conditions. The formation of stable ruthenium-oxo species was confirmed through various spectroscopic techniques .

- Anticancer Research : In a pharmacological evaluation, ruthenium-based compounds exhibited promising results against cancer cell lines by effectively binding to DNA and disrupting cellular processes necessary for cancer proliferation .

Mechanism of Action

The mechanism by which ruthenium(III) chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with DNA, leading to the inhibition of DNA replication and transcription. Additionally, ruthenium(III) chloride can generate reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Physical and Chemical Properties

- Form and Color : Exists as a red solid in its trihydrate form (RuCl₃·3H₂O) and in anhydrous α (black) and β (dark brown) forms .

- Solubility: Readily dissolves in ethanol and aqueous hydrochloric acid, forming chloro complexes such as [RuCl₄(H₂O)₂]⁻ and [RuCl₅(H₂O)]²⁻ .

- Thermal Stability : Decomposes above 500°C, making it suitable for high-temperature applications .

- Ruthenium Content : Commercial grades contain up to 37% ruthenium by weight .

Other Ruthenium Halides

RuCl₃ is part of a broader class of ruthenium trihalides, each with distinct properties:

Key Differences : RuCl₃ is more chemically versatile than RuF₃, RuBr₃, or RuI₃, forming stable complexes with CO and phosphines (e.g., RuHCl(CO)(PPh₃)₃), which are pivotal in catalysis .

Ruthenium Oxides

RuCl₃ serves as a precursor to ruthenium oxides, which exhibit contrasting reactivity:

- RuO₂ (Ruthenium(IV) Oxide) : A conductive material used in electrochemical applications. Synthesized by oxidizing RuCl₃ .

- RuO₄ (Ruthenium Tetroxide) : A volatile, toxic oxidant (Ru⁺⁸) derived from RuO₂. Unlike RuCl₃, RuO₄ is highly aggressive and used for selective oxidations in organic synthesis .

Coordination Complexes

RuCl₃ forms coordination complexes with ligands, altering its reactivity:

- Hexammine Ruthenium Trichloride ([Ru(NH₃)₆]Cl₃) : Exhibits anticancer activity by targeting tumor cells, contrasting with RuCl₃’s broader catalytic applications .

- Ru-Phenanthroline Derivatives : Used in photo-redox studies, demonstrating RuCl₃’s adaptability in photochemistry .

Transition Metal Chlorides

Compared to other metal chlorides, RuCl₃ excels in selective catalysis:

Ruthenium Nanoparticles (RuNPs)

RuCl₃ is a key precursor for RuNPs, which outperform bulk RuCl₃ in hydrogenation:

- Synthesis : RuCl₃ impregnated on phosphine-decorated polymers forms RuNPs@O-PPh₂PIILS, achieving >90% yield in ketone hydrogenation .

- Advantage : RuNPs offer higher surface area and selectivity compared to homogeneous RuCl₃ catalysts .

Catalysis

- Hydrogenation : RuCl₃-derived RuNPs enable aqueous-phase hydrogenation of aryl ketones with >95% efficiency .

- Hydroamidation : RuCl₃ replaces costly Ru(II) complexes, achieving (E)-anti-Markovnikov enamide synthesis with 90% yield .

Industrial Innovations

- Electrode Coatings : RuCl₃ enhances conductivity and durability in industrial electrodes .

Q & A

Basic Research Questions

Q. How can researchers prepare ultrathin 2D samples of ruthenium trichloride for quantum magnetism studies?

Ultrathin 2D samples are prepared via mechanical exfoliation using Scotch tape to peel successive layers from bulk crystals. The resulting atomic-scale layers are protected between boron nitride sheets on a silicon wafer to prevent contamination. This method preserves the material’s intrinsic magnetic properties, enabling studies of quantum spin liquids in reduced dimensions .

Q. What are the key physical and chemical properties of this compound that influence its use in synthesis?

this compound is hygroscopic, soluble in polar solvents (e.g., ethanol, water), and decomposes in hot water. Its corrosiveness and stability under inert conditions make it suitable for catalytic reactions and nanoparticle synthesis. The compound’s redox activity and coordination chemistry are critical for designing precursors in materials science .

Q. What analytical methods are effective for determining ruthenium content and purity in solutions?

Hydrogen reduction gravimetry (YS/T 1201.1-2017) is a standard method for quantifying ruthenium content by reducing Ru³⁺ to metallic ruthenium under hydrogen flow. For impurity analysis, inductively coupled plasma atomic emission spectrometry (ICP-AES) is used after oxidizing the matrix to RuCl₄ to eliminate interference .

Advanced Research Questions

Q. How do electron correlations and spin-orbit interactions contribute to the Mott insulating behavior of this compound?

Systematic band structure calculations and differential tunneling conductance measurements reveal that strong electron correlations in this compound create an energy gap at the Fermi level. This gap, observed in bulk and monolayer forms, confirms Mott insulator behavior, where electron-electron interactions dominate over band formation .

Q. How can microemulsion parameters be optimized to synthesize monodisperse ruthenium nanoparticles?

Using a water-in-oil (w/o) microemulsion system, surfactant concentration, water-to-surfactant molar ratio (x), and reducing agent-to-RuCl₃ ratio (R) are critical. Taguchi orthogonal array design minimizes particle size by balancing these factors, achieving nanoparticles <5 nm with high uniformity .

Q. What challenges arise in impurity analysis of this compound, and how are they mitigated?

Matrix interference from Ru³⁺ complicates impurity detection. Oxidizing RuCl₃ to volatile RuCl₄ via HCl/HNO₃ eliminates the matrix, enabling accurate ICP-AES analysis of trace metals (e.g., Fe, Ni). Recovery rates of 90–106% and RSD <5% validate this approach .

Q. How can this compound be integrated into catalytic systems for solvent-free organic transformations?

RuCl₃ mediates solvent-free [2+2+2] cycloadditions of diynes and alkynes to synthesize fluorenones, leveraging its Lewis acidity and redox activity. Reaction optimization (e.g., temperature, stoichiometry) ensures high atom economy and selectivity, with minimal byproducts .

Q. How does exfoliation of this compound enhance the observability of quantum spin liquid (QSL) signatures?

Thinning bulk crystals to monolayers reduces interlayer magnetic coupling, amplifying QSL features like spinon excitations. Magnetization measurements using quartz cantilevers in high magnetic fields (e.g., 60 T) detect spin fractionalization, a hallmark of QSL states .

Q. Methodological Notes

- Experimental Design : For quantum studies, combine exfoliation with cryogenic magnetotransport setups to isolate 2D electronic behavior .

- Data Contradictions : Discrepancies in magnetic susceptibility data (e.g., µeff values) may arise from sample oxidation; use inert-atmosphere gloveboxes for handling .

- Synthesis Reproducibility : Standardize precursor concentrations and reduction protocols (e.g., NaBH₄) for consistent nanoparticle synthesis .

Properties

CAS No. |

12648-62-3 |

|---|---|

Molecular Formula |

RuCl3 Cl3Ru |

Molecular Weight |

207.4 g/mol |

IUPAC Name |

trichlororuthenium |

InChI |

InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |

InChI Key |

YBCAZPLXEGKKFM-UHFFFAOYSA-K |

SMILES |

Cl[Ru](Cl)Cl |

Canonical SMILES |

Cl[Ru](Cl)Cl |

Synonyms |

uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.